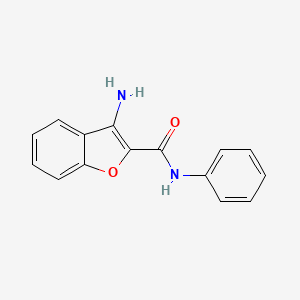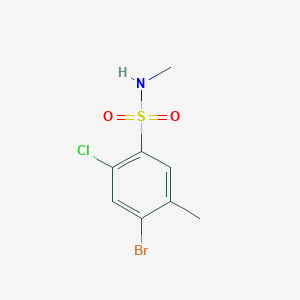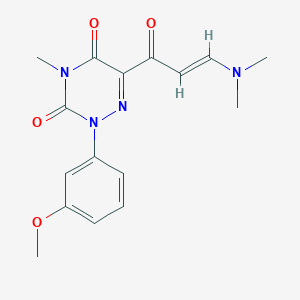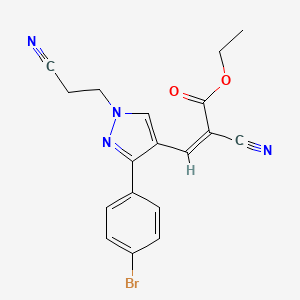
1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride” likely belongs to the class of organic compounds known as amines . Amines are organic compounds that contain nitrogen as the key atom . They are derived from ammonia (NH3) and are classified based on the number of alkyl or aryl groups attached to the nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride” were not found, amines can generally be synthesized through various methods, including reduction of nitriles, amides, and nitro compounds, as well as through the reaction of alkyl halides with ammonia .
Chemical Reactions Analysis
Amines are known to undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also participate in condensation reactions to form amides .
Physical And Chemical Properties Analysis
Amines have a variety of physical and chemical properties. They can participate in hydrogen bonding, which can affect their boiling points and water solubility . The classification of amines (primary, secondary, tertiary) can also influence their properties .
Aplicaciones Científicas De Investigación
- AEIC has been incorporated into hydrogels to create a rapid crosslinkable maleimide-modified hyaluronic acid (HA) and gelatin hydrogel delivery system . These hydrogels find applications in regenerative medicine, tissue engineering, and drug delivery.
Hydrogel Delivery Systems for Regenerative Medicine
Drug Delivery Platforms
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with g protein-coupled receptors , which play a crucial role in transmitting signals from outside the cell to the inside .
Mode of Action
These compounds often bind to their targets, triggering a series of biochemical reactions that lead to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been shown to influence pathways related to inflammation and stress responses . These effects could potentially lead to downstream effects such as changes in cell signaling, gene expression, and metabolic processes .
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Based on the actions of similar compounds, it could potentially influence cellular signaling pathways, alter gene expression, and modulate metabolic processes . These changes could have various effects on cellular function and health .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Additionally, the physiological environment within the body, including factors like blood flow and the presence of other substances, can influence the compound’s distribution and effectiveness .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-aminoethyl)imidazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-1-2-9-3-5(6(10)11)8-4-9;/h3-4H,1-2,7H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYSWIQKQZSIFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CCN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2375439.png)




![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2375447.png)


![1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2375451.png)
![3-allyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2375452.png)



![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2375462.png)